molecular formula C13H12F3N5OS B2965882 1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine CAS No. 2097901-34-1

1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine

Cat. No.: B2965882
CAS No.: 2097901-34-1
M. Wt: 343.33
InChI Key: ZSKYYENQYBXGGP-UHFFFAOYSA-N
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Description

The compound “1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine” is a complex organic molecule that contains several functional groups. It has a thiadiazole ring, a pyridine ring, a trifluoromethyl group, and a piperazine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiadiazol-3-yl group might be introduced via a reaction with a suitable precursor . The trifluoromethyl group could be introduced using a trifluoromethylation reagent . The piperazine ring could be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thiadiazole and pyridine rings are aromatic and planar, while the piperazine ring is aliphatic and puckered .


Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions. For example, the thiadiazole ring might undergo electrophilic substitution reactions, while the pyridine ring might undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, it might have a high boiling point due to the presence of several polar groups .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • The development of novel compounds featuring thiadiazole and piperazine units has been a significant area of research. Compounds incorporating these motifs have been explored for their potential as receptor agonists or antagonists, highlighting the importance of these structures in medicinal chemistry. For example, amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine have been identified as potent 5-HT1A receptor agonists and antagonists, showcasing selective affinity for 5-HT1A receptors over other receptor types (Sabb et al., 2001).

Antimicrobial Activity

  • Piperazine analogues, including 1,3,4-thiadiazole rings, have been synthesized and tested for antimicrobial effects against bacteria such as Vibrio cholera and Bacillus subtilis. These studies suggest that compounds with these core structures exhibit capable antimicrobial activities, offering potential avenues for developing new antibacterial agents (Kumar et al., 2021).

Synthesis of Heterocyclic Compounds

  • Research into the synthesis of s-triazine-based thiazolidinones as antimicrobial agents involves constructing complex molecules that include piperazine units. These compounds have been evaluated against a range of bacteria and fungi, highlighting the broad-spectrum potential of such structures in addressing microbial resistance (Patel et al., 2012).

Biological Activity and Evaluation

  • The exploration of 1,3,4-thiadiazole amide derivatives containing piperazine for their biological activities has led to the identification of compounds with inhibitory effects on specific bacteria. Such research underscores the versatility of these chemical frameworks in generating biologically active molecules (Xia, 2015).

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. It could potentially interact with biological targets via the thiadiazole, pyridine, or piperazine rings .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its interactions with biological targets .

Properties

IUPAC Name

[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5OS/c14-13(15,16)10-2-1-9(7-17-10)12(22)21-5-3-20(4-6-21)11-8-18-23-19-11/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKYYENQYBXGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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